4-Methoxy-2-methylquinazoline
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Overview
Description
4-Methoxy-2-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinazoline core with a methyl group at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylquinazoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzonitrile with methyl formate under acidic conditions can yield this compound. Another method involves the use of anthranilic acid derivatives, which undergo cyclization with suitable reagents to form the quinazoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups .
Scientific Research Applications
4-Methoxy-2-methylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptor proteins, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the methyl and methoxy substituents.
2-Methylquinazoline: Similar to 4-Methoxy-2-methylquinazoline but lacks the methoxy group.
4-Methoxyquinazoline: Similar to this compound but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both the methyl and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(12-7)13-2/h3-6H,1-2H3 |
InChI Key |
YXQXYXXISMKTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OC |
Origin of Product |
United States |
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